2-iodo-4-methoxybenzyl bromide 2-iodo-4-methoxybenzyl bromide
Brand Name: Vulcanchem
CAS No.: 332124-25-1
VCID: VC7914759
InChI: InChI=1S/C8H8BrIO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
SMILES: COC1=CC(=C(C=C1)CBr)I
Molecular Formula: C8H8BrIO
Molecular Weight: 326.96 g/mol

2-iodo-4-methoxybenzyl bromide

CAS No.: 332124-25-1

Cat. No.: VC7914759

Molecular Formula: C8H8BrIO

Molecular Weight: 326.96 g/mol

* For research use only. Not for human or veterinary use.

2-iodo-4-methoxybenzyl bromide - 332124-25-1

CAS No. 332124-25-1
Molecular Formula C8H8BrIO
Molecular Weight 326.96 g/mol
IUPAC Name 1-(bromomethyl)-2-iodo-4-methoxybenzene
Standard InChI InChI=1S/C8H8BrIO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Standard InChI Key YDWMABQHIGGOFZ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CBr)I
Canonical SMILES COC1=CC(=C(C=C1)CBr)I

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

2-Iodo-4-methoxybenzyl bromide is systematically named 1-(bromomethyl)-2-iodo-4-methoxybenzene, reflecting its substitution pattern on the benzene ring. Key identifiers include:

PropertyValue
Molecular FormulaC8H8BrIO\text{C}_8\text{H}_8\text{BrIO}
Molecular Weight326.96 g/mol
IUPAC Name1-(bromomethyl)-2-iodo-4-methoxybenzene
SMILESCOC1=CC(=C(C=C1)CBr)I
InChI KeyYDWMABQHIGGOFZ-UHFFFAOYSA-N

The methoxy group at the 4-position enhances electron density at the ortho and para positions, while the bromomethyl and iodine substituents introduce steric bulk and polarizability, respectively.

Crystallographic and Spectroscopic Insights

Although no crystal structure of 2-iodo-4-methoxybenzyl bromide has been published, related halogenated benzenes, such as 1-bromo-4-iodobenzene, exhibit monoclinic crystal systems with distinct halogen-halogen interactions . For example, 1-bromo-4-iodobenzene crystallizes in space group P21/cP2_1/c, with lattice parameters a=4.1704(6)A˚a = 4.1704(6) \, \text{Å}, b=5.8242(8)A˚b = 5.8242(8) \, \text{Å}, and c=14.929(2)A˚c = 14.929(2) \, \text{Å} . Such structural data inform predictions about the packing and stability of 2-iodo-4-methoxybenzyl bromide in solid-state applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-iodo-4-methoxybenzyl bromide typically involves two sequential halogenation steps:

  • Iodination of 4-Methoxybenzyl Alcohol:

    • The hydroxyl group of 4-methoxybenzyl alcohol is replaced with iodine using iodinating agents like KI\text{KI} and H2SO4\text{H}_2\text{SO}_4 in acetic acid.

    • Reaction conditions: 60–80°C, 6–8 hours, yielding 2-iodo-4-methoxybenzyl alcohol.

  • Bromination of the Benzyl Position:

    • The alcohol intermediate is treated with phosphorus tribromide (PBr3\text{PBr}_3) or N\text{N}-bromosuccinimide (NBS\text{NBS}) in anhydrous dichloromethane.

    • Temperature control (0–5°C) minimizes side reactions, achieving yields >75%.

Industrial Manufacturing

Industrial processes scale these steps using continuous flow reactors to enhance safety and efficiency. Key considerations include:

  • Automated Quenching Systems: To handle exothermic bromination reactions.

  • Solvent Recovery: Dichloromethane is recycled via distillation, reducing environmental impact.

  • Purity Control: High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical-grade material.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromomethyl group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides. For example:

2-Iodo-4-methoxybenzyl bromide+NH32-Iodo-4-methoxybenzylamine+HBr\text{2-Iodo-4-methoxybenzyl bromide} + \text{NH}_3 \rightarrow \text{2-Iodo-4-methoxybenzylamine} + \text{HBr}

This reaction is pivotal in synthesizing benzylamine derivatives for drug discovery.

Oxidation and Reduction Pathways

  • Oxidation: The methoxy group can be demethylated using BBr3\text{BBr}_3 to yield a phenolic intermediate.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) removes the iodine substituent, generating 4-methoxybenzyl bromide.

Applications in Research and Industry

Pharmaceutical Intermediates

2-Iodo-4-methoxybenzyl bromide is a key precursor in synthesizing kinase inhibitors and anticancer agents. A notable case study involves iodoquinazoline derivatives, where the benzyl bromide moiety enhances binding to hydrophobic pockets in target proteins. These compounds exhibit cytotoxicity against A549 lung cancer cells, with IC50\text{IC}_{50} values of 6.20–9.50 μM.

Material Science

The compound’s halogen-rich structure makes it a candidate for synthesizing flame retardants and liquid crystals. Its iodine atom contributes to high refractive indices in polymeric materials.

Biological Activity and Mechanistic Studies

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus reveal moderate activity (MIC=32μg/mL\text{MIC} = 32 \, \mu\text{g/mL}), attributed to disruption of cell membrane integrity.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesReactivity Profile
4-Bromo-3-methoxybenzyl bromideNo iodine substituentLower electrophilicity
2-Chloro-4-methoxybenzyl bromideChlorine instead of iodineReduced steric hindrance
5-Iodo-2-bromo-4-methoxybenzyl bromideIodine at 5-positionAltered regioselectivity

The presence of iodine in 2-iodo-4-methoxybenzyl bromide confers unique advantages in Suzuki-Miyaura cross-coupling reactions, enabling efficient biaryl synthesis.

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